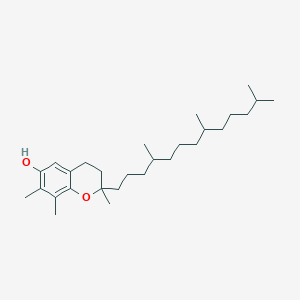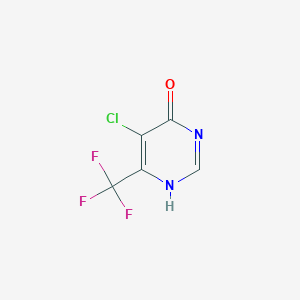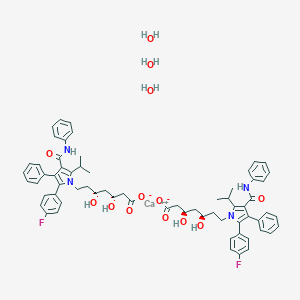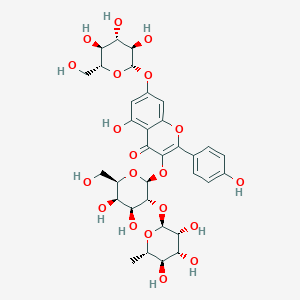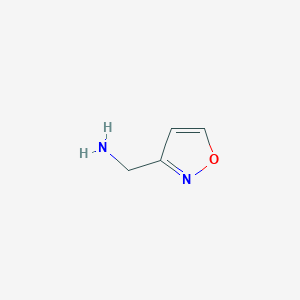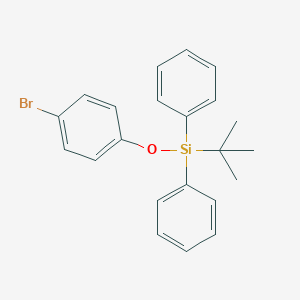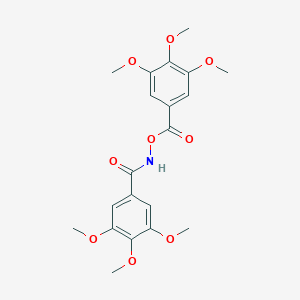
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine class of drugs. It was first synthesized by Alexander Shulgin in 1962 and has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide acts as a partial agonist at the 5-HT2A receptor, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the hallucinogenic effects of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. The exact mechanism of action is not fully understood, but it is believed to involve the activation of the prefrontal cortex and other areas of the brain involved in perception and cognition.
Efectos Bioquímicos Y Fisiológicos
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. It has also been shown to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is relatively stable and can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide is a controlled substance in many countries and can only be used in lab experiments with the appropriate permits and licenses.
Direcciones Futuras
There are several potential future directions for research on N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide. One area of interest is the potential therapeutic applications of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide for the treatment of depression, anxiety, and other mental health disorders. Another area of interest is the potential use of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide as a tool for studying the neurobiology of perception and cognition. Finally, there is potential for the development of new drugs based on the structure of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide that could have improved therapeutic efficacy and fewer side effects.
Métodos De Síntesis
The synthesis of N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide involves the reaction between 3,4,5-trimethoxybenzoyl chloride and 3,4,5-trimethoxyaniline in the presence of anhydrous aluminum chloride. The resulting product is then purified through recrystallization to obtain N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically at the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, perception, and cognition. N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide has also been shown to have hallucinogenic effects similar to other psychedelic drugs such as LSD and psilocybin.
Propiedades
Número CAS |
132771-69-8 |
|---|---|
Nombre del producto |
N-(3,4,5-Trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide |
Fórmula molecular |
C20H23NO9 |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
[(3,4,5-trimethoxybenzoyl)amino] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C20H23NO9/c1-24-13-7-11(8-14(25-2)17(13)28-5)19(22)21-30-20(23)12-9-15(26-3)18(29-6)16(10-12)27-4/h7-10H,1-6H3,(H,21,22) |
Clave InChI |
ZLGQHPLOIPARBS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)NOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Otros números CAS |
132771-69-8 |
Sinónimos |
N-(3,4,5-trimethoxybenzoyloxy)-3,4,5-trimethoxybenzamide NTMB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



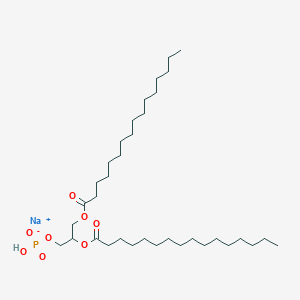
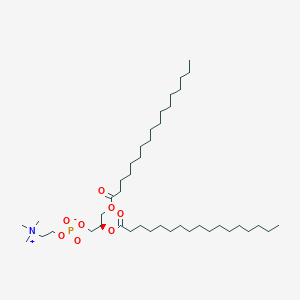
![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)
![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)
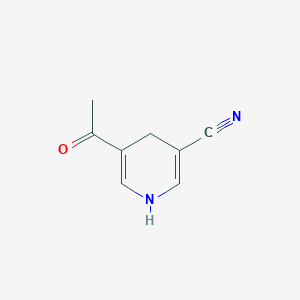
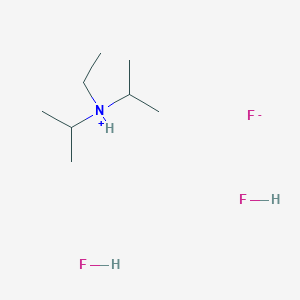
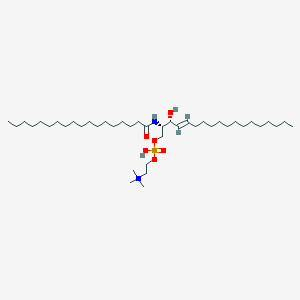
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
